molecular formula C13H23NO3 B1478914 3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid CAS No. 2098115-56-9

3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B1478914
CAS No.: 2098115-56-9
M. Wt: 241.33 g/mol
InChI Key: NGVMJBCIGMZTIX-UHFFFAOYSA-N
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Description

3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in organic synthesis explores the synthesis of complex molecules and their chemical properties. For instance, Hanzawa et al. (2012) discuss the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one, showcasing methodologies that might be relevant to derivatives of the compound (Hanzawa et al., 2012).

Biological Activities

Studies on the biological activities of compounds structurally similar to "3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid" reveal potential pharmacological applications. For example, Radhakrishnan et al. (2020) conducted a comparative study on the antimicrobial activity of Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid, indicating the relevance of these compounds in developing antimicrobial agents (Radhakrishnan et al., 2020).

Material Science Applications

In material science, Aly and El-Mohdy (2015) explored the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, demonstrating the utility of chemical modifications for enhanced material properties (Aly & El-Mohdy, 2015).

Catalysis and Reaction Mechanisms

Kutubi and Kitamura (2011) reported on the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives by iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, highlighting the use of metal catalysis in creating biologically significant structures (Kutubi & Kitamura, 2011).

Renewable Sources and Green Chemistry

Research also focuses on the synthesis of compounds from renewable resources. Flores et al. (2014) demonstrated the heterocyclization of methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate into isoxazole and pyrazole derivatives, showcasing an approach to sustainable chemistry by starting from levulinic acid (Flores et al., 2014).

Mechanism of Action

The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with. Some indole derivatives have been reported as antiviral agents, showing inhibitory activity against certain viruses . Others have been reported as new HIV inhibitors, specifically acting as integrase strand-transfer inhibitors .

The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives are involved in the degradation of tryptophan in higher plants .

The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can influence their bioavailability and therapeutic effects.

The result of the action of indole derivatives can include a wide range of molecular and cellular effects, depending on their specific biological activities. For example, antiviral indole derivatives can inhibit the replication of viruses, while anti-inflammatory indole derivatives can reduce inflammation by modulating the activity of certain inflammatory pathways .

Properties

IUPAC Name

3-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-17-10-13-6-3-2-4-11(13)8-14(9-13)7-5-12(15)16/h11H,2-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVMJBCIGMZTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCCC1CN(C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid
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3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid
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3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid
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3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid

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